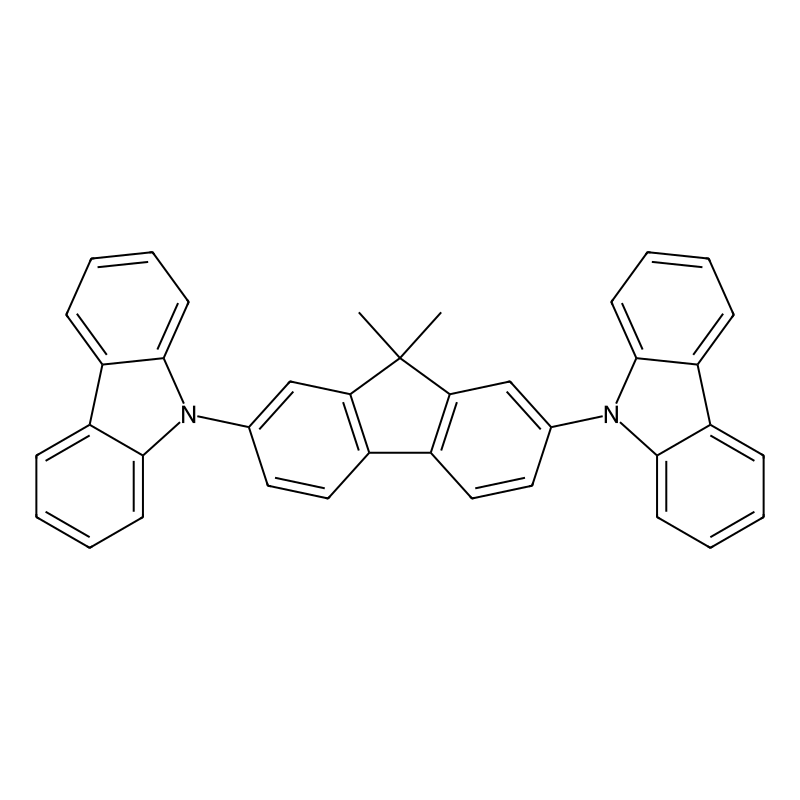

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs):

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), also known as DMFL-CBP, is a material studied for its potential application in organic light-emitting diodes (OLEDs). Research suggests it possesses properties that could be beneficial for OLED design. These properties include good thermal stability [], high charge carrier mobility [], and good hole-transporting capabilities [].

Here, thermal stability refers to the ability of the material to withstand high temperatures without degrading. High charge carrier mobility refers to the ease with which electrical charges can move through the material. Hole-transporting capabilities describe the material's ability to efficiently transport positively charged carriers (holes).

While research is ongoing, incorporating DMFL-CBP into OLEDs has shown promise in achieving improved device performance [, ].

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) is a compound characterized by its unique structure, which consists of a central 9,9-dimethyl-9H-fluorene moiety linked to two 9H-carbazole units. This compound belongs to a class of organic materials known for their photophysical properties, making them suitable for various applications in optoelectronics and materials science. The molecular formula is C39H28N2, with a molecular weight of 524.67 g/mol .

- Electrophilic Aromatic Substitution: The carbazole units can participate in electrophilic substitution reactions due to their electron-rich nature.

- Oxidation and Reduction: The presence of nitrogen atoms in the carbazole moieties allows for redox activity, which can be exploited in various electrochemical applications.

- Cross-Coupling Reactions: The fluorene backbone can be utilized in cross-coupling reactions to create more complex structures or to modify the electronic properties of the compound .

The synthesis of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) typically involves:

- Condensation Reactions: A common method includes the one-step condensation reaction between 9,9-bis(4-aminophenyl)fluorene and 9-ethyl-9H-carbazole-3-carbaldehyde under mild conditions.

- Polymerization Techniques: Various polymerization methods can also be applied to create derivatives or copolymers that incorporate this compound into larger frameworks .

The compound has several notable applications:

- Organic Light Emitting Diodes (OLEDs): Due to its excellent photophysical properties, it is used in OLEDs for light emission.

- Solar Cells: It can serve as a donor material in organic photovoltaic devices.

- Fluorescent Sensors: Its fluorescence properties make it suitable for sensing applications, particularly in detecting metal ions or other analytes .

Interaction studies involving 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) focus on its behavior in various environments:

- Solvent Effects: The fluorescence properties can vary significantly depending on the solvent used, which impacts its potential applications in sensing and optoelectronics.

- Metal Ion Interactions: Studies have shown that this compound can selectively interact with certain metal ions, leading to changes in its fluorescent properties .

Several compounds share structural similarities with 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole). Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,7-Bis(9H-carbazol-9-yl)-9,9-dioctylfluorene | Structure | Contains dioctyl groups for solubility; used in OLEDs. |

| 5,5'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene | Structure | Incorporates thiophene units; enhances charge transport. |

| Polycarbazole Derivatives | Various structures | Known for excellent conductivity; used in electrochromic devices. |

Uniqueness

The uniqueness of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) lies in its combination of high fluorescence efficiency and structural stability due to the dual carbazole linkages. This makes it particularly valuable for applications requiring robust optical performance under varying conditions.

Fluorene-Based Precursor Optimization

The selection of appropriate fluorene precursors fundamentally determines the efficiency and selectivity of the synthetic pathway toward 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole). The most commonly employed precursor, 2,7-dibromo-9,9-dimethylfluorene, offers optimal reactivity characteristics for cross-coupling reactions while maintaining excellent functional group tolerance [9] [7]. This precursor exhibits superior performance compared to alternative halogenated derivatives due to the balanced reactivity of the carbon-bromine bonds, which undergo oxidative addition at moderate temperatures without excessive side reactions [6] [7].

Comprehensive evaluation of precursor options reveals that 2,7-diiodo-9,9-dimethylfluorene provides enhanced reactivity through more facile oxidative addition processes, achieving reaction completion at lower temperatures and shorter reaction times [10]. However, the increased cost and limited commercial availability of iodinated precursors often makes brominated analogues more practical for large-scale synthesis [10] [11]. The dimethyl substitution at the 9-position serves multiple critical functions beyond solubility enhancement, including prevention of undesired oxidation reactions and suppression of fluorenone formation during harsh reaction conditions [12] [13].

Alternative precursor strategies involve the use of 9,9-dimethylfluorene-2,7-diboronic acid derivatives for reverse Suzuki coupling approaches, where carbazole halides serve as electrophilic partners [6]. This approach offers advantages in reaction kinetics and functional group tolerance but requires specialized handling procedures for the moisture-sensitive boronic acid derivatives [6]. The selection between halogenated and organometallic precursors must balance reactivity, cost, availability, and handling requirements specific to the intended scale of synthesis [7] [8].

Research findings indicate that precursor purity significantly impacts the final product quality, with impurities leading to colored byproducts that require extensive purification procedures [9] [7]. High-purity precursors with greater than 98 percent purity typically yield products meeting the stringent requirements for organic electronic applications [1] [9]. The presence of trace metal contaminants in precursors can catalyze unwanted side reactions, necessitating careful supplier selection and incoming material analysis [7] [8].

Carbazole Nucleophile Selection

The choice of carbazole derivatives as nucleophilic coupling partners requires careful consideration of reactivity, selectivity, and functional group compatibility. Unsubstituted carbazole serves as the optimal nucleophile for synthesizing the target compound, offering balanced reactivity without steric hindrance or electronic deactivation [5] [14] [15]. The nitrogen atom in carbazole provides nucleophilic character for carbon-nitrogen bond formation while the extended aromatic system contributes to the desired photophysical properties of the final product [5] [15].

Comparative studies demonstrate that N-substituted carbazoles exhibit reduced nucleophilicity due to electronic deactivation, requiring more forcing reaction conditions and often resulting in diminished yields [5] [14]. However, specific N-alkyl carbazole derivatives can be employed when tailored electronic properties are required, though such modifications typically necessitate optimization of reaction parameters including higher temperatures and extended reaction times [5] [16].

The deprotonation of carbazole under basic conditions generates the carbazolide anion, which serves as the active nucleophilic species in cross-coupling reactions [5] [17] [18]. The choice of base significantly influences the efficiency of carbazole activation, with potassium carbonate and sodium hydroxide demonstrating optimal performance in most reaction systems [5] [6] [16]. Stronger bases such as sodium tert-butoxide can enhance reaction rates but may promote unwanted side reactions including carbazole dimerization or substrate decomposition [18].

Mechanistic investigations reveal that the carbazole nucleophile can participate in both ionic and radical pathways depending on reaction conditions and catalyst systems [17] [18]. Under photochemical conditions, carbazole can undergo single-electron oxidation to generate carbazyl radicals that couple with alkyl radicals in an out-of-cage mechanism [17]. This mechanistic flexibility provides opportunities for reaction optimization through careful control of reaction parameters and catalyst selection [17] [18].

Cross-Coupling Reaction Mechanisms

Suzuki-Miyaura Coupling Pathways

The Suzuki-Miyaura coupling reaction represents the most widely adopted methodology for synthesizing 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), offering excellent functional group tolerance and mild reaction conditions [4] [6] [8]. The catalytic cycle proceeds through well-established palladium(0)/palladium(II) redox chemistry involving oxidative addition, transmetalation, and reductive elimination steps [6] [8] [19]. The reaction mechanism begins with oxidative addition of the aryl bromide to the coordinatively unsaturated palladium(0) catalyst, forming a stable palladium(II) aryl bromide complex [8] [19].

The subsequent transmetalation step involves transfer of the carbazole nucleophile from the carbazolide anion to the palladium center, displacing the bromide ligand [8] [19]. This step often represents the rate-determining process in the catalytic cycle, particularly when using less nucleophilic carbazole derivatives [8] [18]. The efficiency of transmetalation depends critically on the choice of base, with carbonate bases providing optimal performance through generation of hydroxide ions that facilitate the transmetalation process [6] [8].

Reductive elimination completes the catalytic cycle by forming the desired carbon-nitrogen bond and regenerating the palladium(0) catalyst [8] [19]. This step typically proceeds rapidly for electron-rich carbazole nucleophiles but can become rate-limiting when electron-deficient substrates are employed [8] [18]. The overall reaction efficiency depends on maintaining catalyst stability throughout multiple turnover cycles while minimizing competing pathways such as beta-hydride elimination or catalyst deactivation [8] [19].

Advanced mechanistic studies employing density functional theory calculations reveal that the choice of phosphine ligand significantly influences the activation barriers for each elementary step [8] [18]. Bulky, electron-rich phosphines such as tricyclohexylphosphine facilitate oxidative addition while promoting rapid reductive elimination, leading to enhanced overall reaction rates [8]. The ligand environment also influences the selectivity between desired cross-coupling products and unwanted homocoupling byproducts [8] [19].

Ullmann Coupling Mechanisms

The Ullmann coupling reaction provides an alternative synthetic route employing copper catalysis for carbon-nitrogen bond formation between fluorene halides and carbazole nucleophiles [20] [5] [10]. This methodology offers advantages in catalyst cost and availability while demonstrating excellent performance with electron-rich aromatic amines such as carbazole [20] [5]. The reaction mechanism involves copper(I)/copper(III) redox chemistry, though recent mechanistic studies suggest that copper(I)/copper(II) pathways may be operative under certain conditions [5] [18].

The catalytic cycle initiates with coordination of the carbazole nucleophile to copper(I), forming a copper-carbazolide complex that serves as the active nucleophilic species [5] [18]. Subsequent oxidative addition of the aryl halide generates a copper(III) intermediate, though the existence of discrete copper(III) complexes remains a subject of ongoing mechanistic investigation [5]. Alternative pathways involving radical mechanisms have been proposed, particularly under photochemical or elevated temperature conditions [5] [17].

The Ullmann coupling reaction typically requires higher temperatures compared to palladium-catalyzed alternatives, with optimal conditions often involving temperatures between 150-200 degrees Celsius [20] [10]. These elevated temperatures can lead to decreased selectivity and increased byproduct formation, necessitating careful optimization of reaction parameters [20] [10]. The choice of copper catalyst significantly influences reaction efficiency, with copper(I) iodide and copper(I) bromide demonstrating superior performance compared to copper(II) salts [20] [5].

Recent developments in modified Ullmann coupling protocols have introduced ligand systems that enhance catalyst activity and selectivity [5] [10]. N,N-dimethylglycine and 1,10-phenanthroline derivatives have shown particular promise as ancillary ligands that stabilize reactive copper intermediates while promoting rapid turnover [5]. These ligand-accelerated systems enable reaction temperatures as low as 80-100 degrees Celsius while maintaining excellent yields and selectivity [5] [16].

Alternative Cross-Coupling Strategies

Beyond the established Suzuki-Miyaura and Ullmann coupling methodologies, several alternative cross-coupling strategies have emerged for synthesizing fluorene-carbazole conjugated systems. Direct arylation represents a promising approach that eliminates the need for pre-functionalized organometallic reagents, instead employing direct carbon-hydrogen bond activation [7]. This methodology offers atom economy advantages and reduced waste generation but typically requires more forcing reaction conditions and specialized catalyst systems [7].

The direct arylation pathway involves palladium-catalyzed carbon-hydrogen bond activation of carbazole followed by coupling with aryl halides [7]. The reaction mechanism proceeds through a concerted metalation-deprotonation pathway where the palladium catalyst simultaneously coordinates to the carbazole substrate and activates the carbon-hydrogen bond [7]. This approach demonstrates particular utility when multiple carbazole substitution patterns are desired, as regioselectivity can be controlled through judicious choice of catalyst and reaction conditions [7].

Buchwald-Hartwig amination represents another viable synthetic route, particularly when specialized carbazole derivatives are employed as coupling partners [18]. This methodology excels in the formation of carbon-nitrogen bonds between aryl halides and secondary amines, though the application to carbazole substrates requires careful optimization to prevent competing N-alkylation reactions [18]. The reaction mechanism follows traditional palladium(0)/palladium(II) catalysis with specialized ligand systems designed to promote amination over other coupling pathways [18].

Solid-state coupling methodologies have recently emerged as environmentally sustainable alternatives that eliminate organic solvents while achieving excellent reaction yields [16]. These mechanochemical approaches employ ball-milling techniques combined with heat activation to promote cross-coupling reactions between carbazole and aryl halides [16]. The solid-state methodology demonstrates particular advantages for poorly soluble substrates and enables gram-scale synthesis with minimal environmental impact [16].

Purification Protocol Development

Chromatographic Separation Techniques

The purification of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) requires sophisticated chromatographic techniques to achieve the high purity standards demanded by organic electronic applications. Column chromatography using silica gel stationary phases represents the most widely employed purification method, offering excellent separation efficiency for removing unreacted starting materials, catalyst residues, and structural isomers [9] [21]. The optimal mobile phase typically consists of hexane-dichloromethane mixtures with gradient elution to achieve baseline separation of product from impurities [9].

The chromatographic behavior of the target compound is characterized by moderate polarity due to the nitrogen atoms in the carbazole moieties, necessitating careful selection of eluent composition to balance resolution and processing time [9] [21]. Typical retention factors range from 0.3 to 0.5 in hexane-dichloromethane (7:3) systems, providing adequate separation from more polar byproducts and less polar starting materials [9]. The use of gradient elution protocols enables efficient separation while minimizing solvent consumption and processing time [21].

Flash chromatography represents an accelerated purification technique that reduces processing time while maintaining excellent separation efficiency [21]. This methodology employs elevated pressure and optimized flow rates to achieve rapid product isolation with minimal band broadening [21]. Automated flash chromatography systems enable reproducible purification protocols with integrated fraction analysis and peak detection capabilities [21].

Size exclusion chromatography provides an alternative purification approach particularly suited for removing low molecular weight impurities such as catalyst residues and organic salts [21]. This technique separates compounds based on molecular size rather than polarity, offering complementary selectivity to traditional adsorption chromatography [21]. The combination of multiple chromatographic techniques in sequence often provides superior purification efficiency compared to single-method approaches [21].

Recrystallization Optimization

Recrystallization represents a highly effective purification technique for 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), offering excellent product purity with minimal solvent consumption and environmental impact [9] [13]. The compound exhibits favorable crystallization behavior from dichloromethane-hexane solvent systems, forming well-defined crystals with characteristic melting points between 280-286 degrees Celsius [1] [3] [9]. The recrystallization process effectively removes colored impurities and trace organic contaminants that can negatively impact the photophysical properties of the final product [9] [13].

The optimization of recrystallization conditions requires careful control of temperature profiles, solvent ratios, and cooling rates to achieve maximum product recovery while maintaining high purity [13]. Hot filtration techniques remove insoluble impurities before crystallization, while controlled cooling promotes formation of large, well-formed crystals that facilitate filtration and washing procedures [13]. The typical recrystallization yield ranges from 85-95 percent when proper techniques are employed [13].

Alternative solvent systems including tetrahydrofuran-methanol and ethyl acetate-hexane have been investigated for specialized purification requirements [9]. These systems offer different selectivity profiles and may be advantageous when specific impurities prove difficult to remove using standard dichloromethane-hexane procedures [9]. The choice of recrystallization solvent must balance solubility, selectivity, and environmental considerations [13].

Multiple recrystallization cycles can achieve ultra-high purity products exceeding 99 percent purity as determined by high-performance liquid chromatography analysis [1] [9]. However, the incremental improvement in purity must be balanced against reduced overall yield and increased processing time [13]. For most organic electronic applications, a single recrystallization cycle provides adequate purity while maintaining acceptable process economics [9] [13].

Advanced Purification Methods

High-performance liquid chromatography represents the ultimate purification technique for achieving analytical-grade purity of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) [21]. Preparative HPLC systems enable baseline separation of structural isomers and closely related impurities that may be difficult to remove using conventional techniques [21]. The reversed-phase HPLC separation typically employs acetonitrile-water mobile phases with gradient elution to achieve optimal resolution [21].

The HPLC purification process provides exceptional control over product purity but is limited by throughput constraints and high solvent consumption [21]. This technique is most appropriately employed for small-scale synthesis or when ultra-high purity products are required for specialized applications [21]. The integration of HPLC purification with mass spectrometry detection enables real-time identification and collection of target fractions [21].

Soxhlet extraction techniques offer advantages for removing persistent impurities that may be difficult to eliminate using conventional washing procedures [21]. This methodology employs continuous extraction with boiling solvents to achieve complete removal of specific contaminant classes [21]. While Soxhlet extraction requires extended processing time, it provides excellent efficiency for removing trace metal catalysts and organic salts [21].

Sublimation purification represents a solvent-free technique particularly suited for thermally stable compounds such as 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) [13]. The sublimation process involves heating the crude product under reduced pressure to promote vapor-phase transport and subsequent condensation of pure material [13]. This technique offers exceptional purity but requires specialized equipment and careful temperature control to prevent thermal decomposition [13].

Scalability Challenges in Industrial Production

Process Engineering Considerations

The transition from laboratory-scale synthesis to industrial production of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) presents numerous process engineering challenges that must be addressed to ensure consistent product quality and economic viability [22]. Heat management represents a critical consideration, as cross-coupling reactions are typically exothermic and require precise temperature control to maintain selectivity and prevent catalyst deactivation [7] [8]. Industrial reactors must incorporate advanced heat exchange systems capable of rapid heat removal while maintaining uniform temperature distribution throughout the reaction mixture [22].

Mixing efficiency becomes increasingly challenging at larger scales due to the heterogeneous nature of cross-coupling reactions and the presence of inorganic bases [22]. Insufficient mixing can lead to localized concentration gradients that promote side reactions and reduce overall yield [22]. Industrial reactor design must incorporate high-efficiency impeller systems and baffling arrangements to ensure adequate mass transfer and homogeneous reaction conditions [22].

The handling of palladium catalysts presents unique challenges at industrial scale, including catalyst recovery, recycling, and environmental compliance [8] [22]. Palladium represents a significant cost component in the overall process economics, necessitating development of efficient catalyst recovery systems [8]. Continuous catalyst recycling protocols can reduce raw material costs while minimizing environmental impact [8] [22].

Solvent management represents another critical aspect of industrial-scale production, with considerations including solvent recovery, purification, and environmental compliance [22]. The large volumes of organic solvents required for industrial synthesis necessitate sophisticated distillation and purification systems to enable solvent recycling [22]. Environmental regulations regarding volatile organic compound emissions require implementation of vapor recovery systems and emission control technologies [22].

Quality Control and Consistency

Maintaining consistent product quality across different production batches represents a fundamental challenge in industrial synthesis of organic electronic materials [22]. The photophysical properties of 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) are highly sensitive to trace impurities, requiring implementation of stringent quality control protocols throughout the production process [1] [22]. Advanced analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry must be employed for comprehensive product characterization [1] [22].

Statistical process control methodologies enable real-time monitoring of critical process parameters including temperature, pressure, reaction time, and catalyst loading [22]. These systems provide early warning of process deviations that could impact product quality while enabling corrective action before significant quality excursions occur [22]. The implementation of automated process control systems reduces operator variability while improving overall process consistency [22].

Raw material variability represents a significant source of product quality variation in industrial synthesis [22]. Incoming material specifications must be carefully controlled to ensure consistent precursor quality, with comprehensive analytical testing of all critical raw materials [22]. Vendor qualification programs ensure that suppliers maintain consistent material quality while providing backup sourcing options to prevent supply chain disruptions [22].

Environmental factors including humidity, temperature, and atmospheric composition can significantly impact reaction outcomes and product quality [22]. Industrial facilities must incorporate environmental control systems to maintain optimal conditions for synthesis and purification operations [22]. Clean room environments may be required for final product handling and packaging to prevent contamination that could impact electronic device performance [22].

Economic Optimization

The economic viability of industrial-scale synthesis depends critically on optimization of raw material costs, processing efficiency, and waste minimization [22]. Palladium catalyst costs represent a major component of overall production expenses, necessitating development of catalyst-efficient processes and effective recycling protocols [8] [22]. Alternative catalyst systems based on more abundant metals such as nickel or copper may offer cost advantages but require extensive process development and validation [22].

Energy consumption represents another significant cost component, particularly for processes requiring elevated temperatures or extended reaction times [22]. Process intensification techniques including microreactor technology and continuous flow processing can reduce energy requirements while improving overall efficiency [22]. The implementation of heat integration systems enables recovery and reuse of process heat, reducing overall energy consumption [22].

Waste minimization strategies are essential for economic and environmental sustainability of industrial production [22]. Atom-efficient synthetic routes that minimize byproduct formation reduce raw material consumption and waste disposal costs [22]. Solvent recycling and purification systems enable reuse of process solvents while reducing environmental impact [22].

Process automation and digitalization offer opportunities for cost reduction through improved efficiency and reduced labor requirements [22]. Advanced process control systems optimize reaction conditions in real-time while reducing operator intervention [22]. Predictive maintenance systems prevent equipment failures that could result in production interruptions and quality excursions [22].